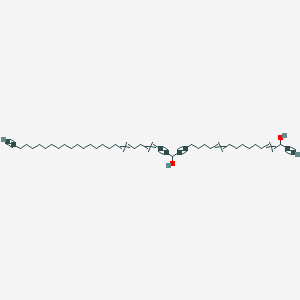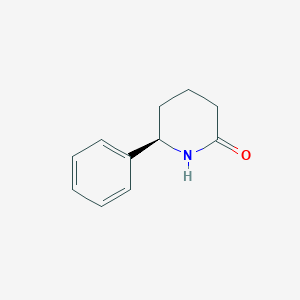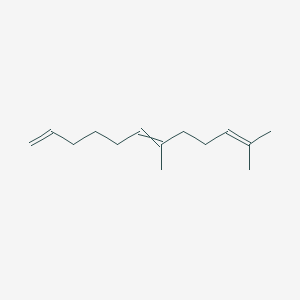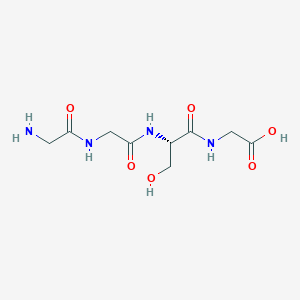
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol is a complex organic compound with the molecular formula C₄₆H₇₀O₂. This compound is characterized by its multiple double and triple bonds, as well as hydroxyl groups. It is a stereoisomer of Petroformyne 3 and is found in the taxon Petrosia ficiformis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol involves multiple steps, including the formation of carbon-carbon triple bonds and the introduction of hydroxyl groups. The synthetic route typically starts with simpler alkyne and alkene precursors, which are then subjected to various coupling reactions, such as the Sonogashira coupling, to form the extended conjugated system. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to ensure high yield and purity. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic systems used.
Analyse Des Réactions Chimiques
Types of Reactions
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol has several
Propriétés
Numéro CAS |
166374-56-7 |
|---|---|
Formule moléculaire |
C46H70O2 |
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
hexatetraconta-4,12,23,27-tetraen-1,18,21,45-tetrayne-3,20-diol |
InChI |
InChI=1S/C46H70O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-31-34-37-40-43-46(48)44-41-38-35-32-29-26-23-22-24-27-30-33-36-39-42-45(47)4-2/h1-2,21,23,25-26,34,37,39,42,45-48H,5-20,22,24,27-33,35-36,38H2 |
Clé InChI |
DXFHRHATAZATAU-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCCCCCCCCCC=CCCC=CC#CC(C#CCCCCC=CCCCCCCC=CC(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)


![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
